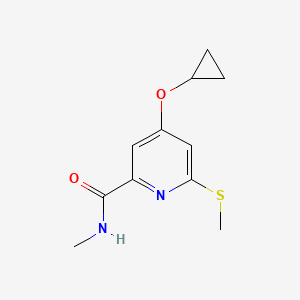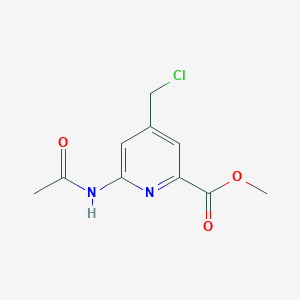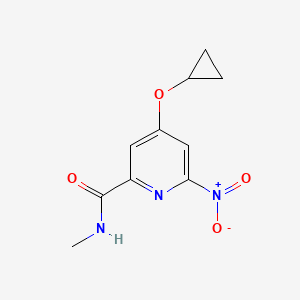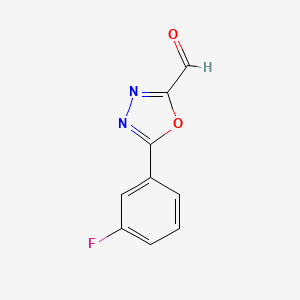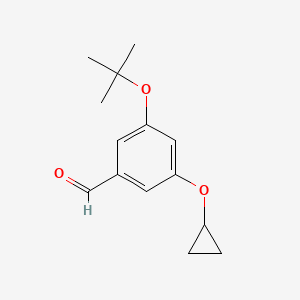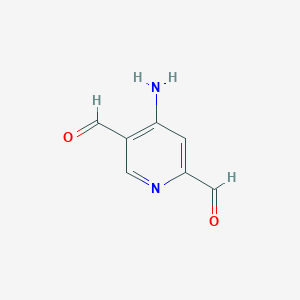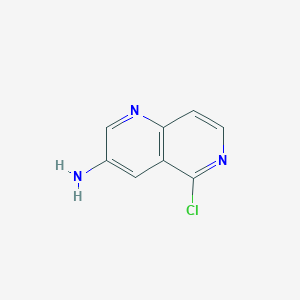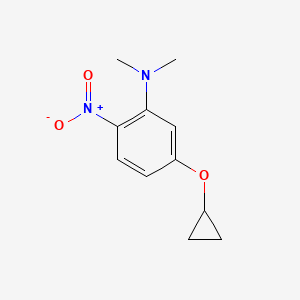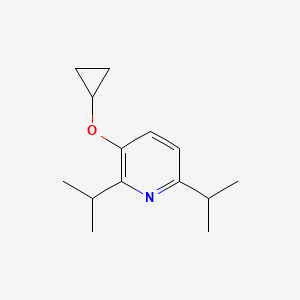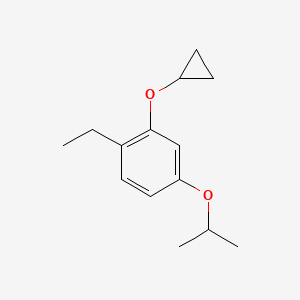![molecular formula C9H8INO4 B14845238 [4-Iodo-6-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14845238.png)
[4-Iodo-6-(methoxycarbonyl)pyridin-2-YL]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-Iodo-6-(methoxycarbonyl)pyridin-2-YL]acetic acid: is a chemical compound with the molecular formula C9H8INO4 and a molecular weight of 321.07 g/mol . This compound is characterized by the presence of an iodine atom, a methoxycarbonyl group, and a pyridine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts to form carbon-carbon bonds . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex molecules.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient and scalable processes. The use of organoboron reagents and palladium catalysts ensures high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the iodine atom can be oxidized to form iodate derivatives.
Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxyl group, forming alcohol derivatives.
Substitution: The iodine atom can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or alkyl halides are employed under basic conditions.
Major Products:
Oxidation: Iodate derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
Chemistry: In organic chemistry, [4-Iodo-6-(methoxycarbonyl)pyridin-2-YL]acetic acid is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its derivatives have shown promise in inhibiting the growth of certain bacterial and cancer cell lines .
Medicine: In medicinal chemistry, the compound is explored for its potential as a drug candidate. Its ability to interact with biological targets makes it a valuable scaffold for the development of new therapeutic agents .
Industry: In the pharmaceutical industry, this compound is used in the synthesis of active pharmaceutical ingredients (APIs). Its role as an intermediate in drug synthesis ensures the production of high-quality and effective medications .
Mécanisme D'action
The mechanism of action of [4-Iodo-6-(methoxycarbonyl)pyridin-2-YL]acetic acid involves its interaction with specific molecular targets. The iodine atom and methoxycarbonyl group play crucial roles in binding to enzymes and receptors, modulating their activity. The compound can inhibit or activate various biochemical pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
[4-Iodo-6-(methoxycarbonyl)pyridin-2-YL]acetic acid derivatives: These compounds share the core structure but differ in the substituents attached to the pyridine ring.
Pyridine derivatives: Compounds like 4-pyridylacetic acid and imidazo[1,2-a]pyridin-3-yl-acetic acids have similar structures and are used in similar applications
Uniqueness: The presence of the iodine atom and methoxycarbonyl group in this compound provides unique reactivity and biological activity compared to other pyridine derivatives. These functional groups enable specific interactions with molecular targets, enhancing its potential as a versatile intermediate in synthesis and a promising candidate in drug discovery .
Propriétés
Formule moléculaire |
C9H8INO4 |
|---|---|
Poids moléculaire |
321.07 g/mol |
Nom IUPAC |
2-(4-iodo-6-methoxycarbonylpyridin-2-yl)acetic acid |
InChI |
InChI=1S/C9H8INO4/c1-15-9(14)7-3-5(10)2-6(11-7)4-8(12)13/h2-3H,4H2,1H3,(H,12,13) |
Clé InChI |
SEJUSSKZKNGGSH-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=CC(=N1)CC(=O)O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


